molecular formula C6H4ClF2NO2S B15228046 3-Chloro-2,6-difluorobenzenesulfonamide

3-Chloro-2,6-difluorobenzenesulfonamide

Cat. No.: B15228046
M. Wt: 227.62 g/mol
InChI Key: XQAZTAXRGUWDJQ-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol . This compound is part of the benzenesulfonamide family, which is characterized by a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,6-difluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically proceeds as follows:

    Starting Material: 2,6-Difluorobenzenesulfonyl chloride.

    Reagent: Ammonia or an amine.

    Conditions: The reaction is carried out in a suitable solvent, such as ethanol, at a controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

3-Chloro-2,6-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can affect various physiological processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzenesulfonamide: Lacks the chloro group but shares similar chemical properties.

    3-Chloro-4-fluorobenzenesulfonamide: Contains a different substitution pattern on the benzene ring.

    2-Chloro-6-fluorobenzenesulfonamide: Another isomer with different substitution positions.

Uniqueness

3-Chloro-2,6-difluorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

3-chloro-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

XQAZTAXRGUWDJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)N)F)Cl

Origin of Product

United States

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